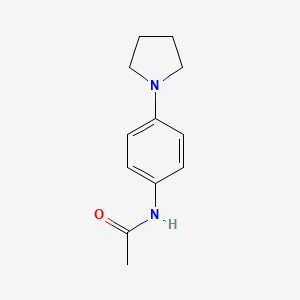

N-(4-(Pyrrolidin-1-yl)phenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-pyrrolidin-1-ylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-10(15)13-11-4-6-12(7-5-11)14-8-2-3-9-14/h4-7H,2-3,8-9H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKVNSUOTPRKKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363187 | |

| Record name | N-(4-(Pyrrolidin-1-yl)phenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52373-51-0 | |

| Record name | N-(4-(Pyrrolidin-1-yl)phenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of N 4 Pyrrolidin 1 Yl Phenyl Acetamide and Analogs

Established Synthetic Pathways for N-(4-(Pyrrolidin-1-yl)phenyl)acetamide

The synthesis of this compound involves the strategic formation of its core components: the pyrrolidine (B122466) ring, the phenylacetamide group, and the crucial C-N bond linking the pyrrolidine to the phenyl ring. Various established methodologies can be adapted and combined to achieve the final compound. These pathways often rely on fundamental reactions in organic chemistry, tailored to construct the specific functionalities present in the target molecule.

Alkylation Reactions in Pyrrolidine-Based Amide Synthesis

Alkylation of amines is a fundamental method for the formation of C-N bonds and is a key strategy in the synthesis of pyrrolidine-containing compounds. In the context of synthesizing analogs, such as N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, alkylation is a crucial step. nih.gov This typically involves the reaction of a suitable amine with an alkylating agent. nih.gov For instance, the synthesis of final compounds can be achieved through the alkylation of corresponding amines with previously prepared alkylating reagents like 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone. nih.gov The reaction is often carried out in a biphasic liquid-solid system, using a solvent like dry acetone, in the presence of a base such as potassium carbonate and a catalyst like potassium iodide, at elevated temperatures. nih.gov

However, the direct alkylation of amines can present challenges. A primary issue is the potential for overalkylation, as the newly formed secondary or tertiary amine can still be nucleophilic and react further with the alkylating agent. youtube.com This can lead to a mixture of products and lower yields of the desired compound. youtube.com Therefore, synthetic strategies often employ other functional groups that can be converted into an amine to avoid this issue. youtube.com

Cyclization and Coupling Strategies for Pyrrolidinone Moiety Formation

While this compound contains a pyrrolidine ring, the synthesis of the related pyrrolidinone scaffold is highly relevant and often serves as a precursor or analog structure. The pyrrolidinone heterocycle is a privileged pharmacophore found in numerous biologically active compounds. acs.org

Modern synthetic methods provide efficient routes to functionalized pyrrolidinones. One such approach is the N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization/coupling reaction. rsc.org This method allows for the construction of highly functionalized 2-pyrrolidinones in good yields and is notable for being transition-metal-free, having a broad substrate scope, and excellent functional group compatibility. rsc.org

Another innovative strategy involves a Smiles-Truce cascade reaction. Arylsulfonamides can react with cyclopropane (B1198618) diesters under basic conditions to form α-arylated pyrrolidinones. acs.org This one-pot process consists of three steps: nucleophilic ring-opening of the cyclopropane, a Smiles-Truce aryl transfer reaction of the resulting enolate, and subsequent lactam formation. acs.org This method represents a simple and efficient approach to biologically relevant pyrrolidinones. acs.org Furthermore, transaminase-triggered cyclizations of ω-chloroketones offer a biocatalytic route to enantiomerically pure 2-substituted pyrrolidines. acs.org

Chloroacetylation and Imine Formation in Acetamide (B32628) Synthesis

The acetamide portion of this compound is commonly introduced via chloroacetylation of a corresponding aniline (B41778) derivative. The synthesis of N-aryl 2-chloroacetamides is a well-established transformation. researchgate.net This reaction typically involves treating an aryl amine with chloroacetyl chloride. researchgate.netresearchgate.net The reaction can be carried out under various conditions, including in dichloromethane (B109758) with a base like potassium carbonate or triethylamine, or in dimethylformamide. researchgate.net A general method for synthesizing chloroacetamide compounds, even those with significant steric hindrance, involves reacting a secondary amine with chloroacetyl chloride in a water phase, using an inorganic alkali as an acid binder and an organic solvent to promote the reaction. google.comgoogle.com

In some synthetic routes, imine (Schiff base) formation is a key intermediate step. For example, the synthesis of certain N-cinnamyl phenylacetamide derivatives begins with the formation of an imine by reacting an aromatic amine with an aldehyde, followed by chloroacetylation of the resulting imine. researchgate.net This two-step process provides a versatile pathway to a range of substituted acetamides. researchgate.net

Strategies for Structural Diversification and Analog Preparation

The structural framework of this compound offers multiple sites for modification to explore structure-activity relationships (SAR) and develop analogs with potentially enhanced biological properties. Diversification strategies can target the pyrrolidine ring, the aromatic core, or the acetamide side chain.

Introduction of Aromatic and Heterocyclic Substituents

Introducing a variety of aromatic and heterocyclic moieties is a common strategy to modulate the pharmacological profile of a lead compound. In the synthesis of N-phenylacetamide derivatives, this can be achieved by incorporating different substituted aromatic or heterocyclic rings. For instance, a series of new N-phenylacetamide derivatives containing 4-arylthiazole moieties has been designed and synthesized. nih.gov This was accomplished by first synthesizing 4-amino-N-phenylacetamide intermediates, which were then converted to isothiocyanates and subsequently to thioureas. Finally, condensation with different α-halocarbonyl compounds yielded the target derivatives with various arylthiazole substituents. nih.gov

Another approach to diversification involves the synthesis of acetamidosulfonamide derivatives. nih.gov This can be achieved by reacting 4-acetamidobenzenesulfonyl chloride with a diverse range of amines, leading to the introduction of various substituents on the sulfonamide group. nih.gov

Modification of the Acetamide Fragment for Enhanced Biological Activity

The acetamide fragment is a key area for structural modification to fine-tune biological activity. Structure-activity relationship studies on acetamide-sulfonamide scaffolds have shown that modifications to the group attached to the acetamide can significantly impact biological effects, such as anti-urease activity. mdpi.com For example, linking different phenyl-alkyl groups to the acetamide moiety can lead to variations in inhibitory potency. mdpi.com

Furthermore, the discovery of acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol as potent inhibitors of HIV-1 Tat-mediated viral transcription highlights the potential of modifying the acetamide group for therapeutic applications. researchgate.net In these studies, a structure-activity relationship investigation led to the identification of 1,3,4-oxadiazole (B1194373) derivatives containing both indole (B1671886) and acetamide components that exhibited significant inhibitory effects on HIV-1 infectivity. researchgate.net These examples underscore the importance of exploring modifications to the acetamide fragment in the design of new biologically active molecules.

Synthesis of Hybrid Pyrrolidine-2,5-dione Derivatives

The synthesis of hybrid molecules incorporating the this compound scaffold with a pyrrolidine-2,5-dione moiety represents a key area of chemical derivatization. Pyrrolidine-2,5-diones, also known as succinimides, are valuable pharmacophores, and their combination with other chemical entities can lead to novel structures. A primary route to these hybrids involves N-substituted maleimides, which are themselves a class of pyrrolidine-2,5-diones.

A general and effective method starts with the reaction of a primary aromatic amine with maleic anhydride. researchgate.netkthmcollege.ac.in For this specific case, the precursor 4-(Pyrrolidin-1-yl)aniline is condensed with Maleic anhydride . This reaction typically proceeds in a solvent like diethyl ether or acetic acid, initially forming the corresponding maleamic acid. kthmcollege.ac.inucl.ac.be Subsequent dehydration of this intermediate, often facilitated by a dehydrating agent such as thionyl chloride or by heating in acetic acid with concentrated sulfuric acid, induces ring closure to yield the N-substituted maleimide (B117702), in this instance, 1-(4-(Pyrrolidin-1-yl)phenyl)-1H-pyrrole-2,5-dione . kthmcollege.ac.inijapbc.com

Once formed, this maleimide derivative serves as a versatile substrate for further reactions. For example, studies on N-arylmaleimides have shown they can react with thioacetamide (B46855) under various conditions to produce different complex heterocyclic systems. researchgate.netnih.gov When heated in acetic acid, the reaction can yield 3,3′-thiobis(1-arylpyrrolidine-2,5-diones) , a dimeric succinimide (B58015) structure. researchgate.net This demonstrates a pathway to create more complex, hybrid pyrrolidine-2,5-dione derivatives starting from the N-(4-(pyrrolidin-1-yl)phenyl) core structure.

Another synthetic approach involves the Michael addition of ketones to an N-substituted maleimide in the presence of an organocatalyst system, which can be used to generate a variety of pyrrolidine-2,5-dione derivatives. researchgate.net These methodologies highlight the chemical tractability of the parent compound's core amine structure for elaboration into more complex, hybrid heterocyclic systems.

Advanced Chemical Characterization Techniques in Compound Elucidation

The structural confirmation and purity assessment of this compound and its derivatives rely on a suite of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H-NMR, ¹³C-NMR, ¹⁹F-NMR)

NMR spectroscopy is indispensable for the unambiguous structural elucidation of this compound and its analogs.

¹H-NMR Spectroscopy : The proton NMR spectrum provides definitive information about the chemical environment of hydrogen atoms in the molecule. For the parent compound, characteristic signals would include:

A singlet for the acetyl methyl (CH₃) protons, typically appearing in the δ 1.8-2.1 ppm range. rsc.org

Multiplets for the pyrrolidine ring protons, usually found at approximately δ 1.9-2.1 ppm and δ 3.2-3.4 ppm.

A set of two doublets in the aromatic region (δ 6.5-7.5 ppm) corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene (B151609) ring.

A broad singlet for the amide (NH) proton, with a chemical shift that can vary depending on solvent and concentration. nih.gov

¹³C-NMR Spectroscopy : The carbon NMR spectrum complements the ¹H-NMR data by identifying all unique carbon atoms. Key expected resonances for this compound include:

A signal for the acetyl methyl carbon around δ 22-25 ppm. rsc.org

Resonances for the pyrrolidine carbons, typically near δ 25 ppm and δ 47 ppm.

Multiple signals in the aromatic region (δ 115-145 ppm) for the phenyl ring carbons.

A downfield signal for the amide carbonyl carbon (C=O) in the range of δ 168-171 ppm. rsc.orgnih.gov

¹⁹F-NMR Spectroscopy : For fluorinated analogs of this compound, ¹⁹F-NMR is a powerful tool. nih.gov The incorporation of a fluorine-containing group, such as a trifluoromethyl (CF₃) moiety, onto the phenyl ring or as part of a derivative, provides a sensitive NMR probe. rsc.orgnih.gov The chemical shift of the fluorine signal is highly sensitive to its local electronic environment, making ¹⁹F-NMR invaluable for confirming structural modifications and studying molecular interactions. nih.gov For example, a trifluoromethyl group on the phenyl ring would typically produce a sharp singlet in the ¹⁹F-NMR spectrum. rsc.org

Table 1: Representative NMR Data for Related Acetamide Structures

| Compound | Nucleus | Solvent | Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|---|

| N-methyl-N-phenylacetamide | ¹H-NMR | CDCl₃ | 7.41 (t), 7.33 (t), 7.18 (d), 3.26 (s, N-CH₃), 1.86 (s, COCH₃) | rsc.org |

| ¹³C-NMR | CDCl₃ | 170.70 (C=O), 144.72, 129.85, 127.83, 127.20 (Aromatic), 37.28 (N-CH₃), 22.55 (COCH₃) | rsc.org | |

| N-methyl-N-(4-(trifluoromethyl)phenyl)acetamide | ¹H-NMR | CDCl₃ | 7.71 (d), 7.34 (d), 3.30 (s, N-CH₃), 1.93 (s, COCH₃) | rsc.org |

| ¹³C-NMR | CDCl₃ | 170.10 (C=O), 147.67, 129.82, 127.44, 126.87, 123.81 (q, CF₃), 37.14 (N-CH₃), 22.49 (COCH₃) | rsc.org | |

| ¹⁹F-NMR | CDCl₃ | -62.6 (s, CF₃) | rsc.org | |

| 1-(3-chlorophenyl)-pyrrolidine-2,5-dione | ¹H-NMR | DMSO-d₆ | 7.2-7.6 (m, Ar-H), 2.7 (s, 2H, CH₂) | ijapbc.com |

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Molecular Weight Confirmation

Mass spectrometry is crucial for determining the molecular weight of this compound and its derivatives, thereby confirming their identity. The parent compound has a molecular formula of C₁₂H₁₆N₂O and a calculated monoisotopic mass of 204.1263 Da. nih.gov

High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, which is used to confirm the elemental composition. researchgate.net In typical electrospray ionization (ESI) mass spectra, these compounds are observed as protonated molecules, [M+H]⁺. For the parent compound, this would appear at an m/z of approximately 205.13. amazonaws.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is routinely employed to assess both the purity and identity of synthesized compounds. amazonaws.comsynhet.comnih.gov The liquid chromatography step separates the target compound from impurities and starting materials, while the mass spectrometer provides molecular weight information for each eluting peak. Purity is often determined by integrating the peak area of the target compound in the chromatogram, typically monitored by UV detection at a specific wavelength (e.g., 215 nm or 254 nm), and expressing it as a percentage of the total peak area. amazonaws.com

Table 2: LC-MS Data for this compound Analogs

| Compound | Retention Time (RT, min) | Purity (%) | MS (ESI+) m/z [M+H]⁺ | Reference |

|---|---|---|---|---|

| 2-(3-chlorophenyl)-N-(4-(pyrrolidin-1-yl)phenyl)acetamide | 0.61 | 96.6% @ 215 nm | 315.0 | amazonaws.com |

| N-(2-(pyrrolidin-1-yl)phenyl)-2-(m-tolyl)acetamide | 0.62 | >98% @ 215 nm | 295.4 | amazonaws.com |

| 2-(3-methoxyphenyl)-N-(2-(pyrrolidin-1-yl)phenyl)acetamide | 0.57 | >95% @ 215 nm | 311.2 | amazonaws.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, the IR spectrum would be characterized by specific absorption bands that confirm its structure.

Amide Group : A strong absorption band for the amide C=O stretching vibration is expected in the region of 1650-1680 cm⁻¹. rsc.org The N-H stretching vibration usually appears as a moderate peak around 3200-3400 cm⁻¹.

Aromatic Ring : C-H stretching vibrations for the aromatic ring are typically observed just above 3000 cm⁻¹, while C=C in-ring stretching vibrations produce several peaks in the 1450-1600 cm⁻¹ region.

Aliphatic Groups : The C-H stretching vibrations of the pyrrolidine and acetyl methyl groups are expected just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹). ijapbc.com The tertiary amine C-N stretch of the pyrrolidine ring would appear in the fingerprint region, typically between 1250 and 1020 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for Related Structures

| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-benzyl-N-ethylacetamide | Amide C=O | 1654 | rsc.org |

| 1-(3-chlorophenyl)-pyrrolidine-2,5-dione | Imide C=O | 1711 | ijapbc.com |

| N-methyl-N-(4-(trifluoromethyl)phenyl)acetamide | Amide C=O | 1660 | rsc.org |

| Aromatic C=C | 1610 | rsc.org |

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a pure sample. This experimental data is compared against the theoretical values calculated from the compound's proposed molecular formula to validate its empirical formula. For This compound (C₁₂H₁₆N₂O) , the theoretical elemental composition is:

Carbon (C): 70.56%

Hydrogen (H): 7.90%

Nitrogen (N): 13.71%

Oxygen (O): 7.83%

A close correlation between the experimentally determined percentages and these calculated values (typically within ±0.4%) provides strong evidence for the compound's purity and elemental composition. ijapbc.com This technique is a fundamental component of the characterization of novel synthesized compounds. synhet.com

Table 4: Example of Elemental Analysis Data

| Compound | Molecular Formula | Analysis | Calculated % | Found % | Reference |

|---|---|---|---|---|---|

| 1-(3-chlorophenyl)-pyrrolidine-2,5-dione | C₁₀H₈ClNO₂ | C | 57.30 | 57.21 | ijapbc.com |

| H | 3.85 | 3.73 | ijapbc.com | ||

| N | 6.68 | 6.54 | ijapbc.com |

Purification and Analytical Purity Assessment Methods

Achieving high purity is critical for accurate chemical and biological evaluation. Several standard methods are employed for the purification and purity assessment of this compound and its derivatives.

Purification Techniques:

Recrystallization : This is a common method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture (e.g., aqueous ethanol), and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution. kthmcollege.ac.in

Column Chromatography : For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is the preferred method. A solvent system (eluent) is chosen that allows the components of the mixture to move down the column at different rates, leading to their separation.

Purity Assessment Methods:

Thin-Layer Chromatography (TLC) : TLC is a quick and effective technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. kthmcollege.ac.in A pure compound should ideally appear as a single spot on the TLC plate.

High-Performance Liquid Chromatography (HPLC) : HPLC is a highly sensitive analytical technique for purity determination. A sample is analyzed, and the resulting chromatogram shows peaks corresponding to the main compound and any impurities. The purity is calculated based on the relative area of the main peak. synhet.com

Gas Chromatography (GC) : For volatile and thermally stable compounds, GC can be used for purity analysis, often coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS). rsc.orgsynhet.com

NMR Spectroscopy : High-field ¹H-NMR spectra can also be used to assess purity. The presence of unexpected signals may indicate impurities, and their integration relative to the main compound's signals can provide a quantitative estimate of the purity level.

Chromatographic Techniques (e.g., HPLC, UPLC, Flash Column Chromatography)

Chromatographic techniques are indispensable in the synthesis and analysis of this compound and its analogs. These methods are crucial for monitoring reaction progress, isolating final products, and determining the purity of the synthesized compounds. The selection of a specific chromatographic technique and its parameters is dictated by the scale of the separation, the polarity of the compounds, and the required resolution. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Flash Column Chromatography are the most commonly employed techniques for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone analytical technique for the qualitative and quantitative analysis of this compound and related structures. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for these compounds due to their moderate polarity. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase, causing more polar compounds to elute earlier.

For aromatic amines and acetamides, C18 columns are a frequent choice for the stationary phase. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The addition of acids like formic acid or trifluoroacetic acid to the mobile phase can improve peak shape and resolution by protonating basic sites on the analyte molecules, thereby reducing tailing. In a study involving a series of 2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)acetamides, a mass-directed HPLC system was utilized for purification, indicating the direct coupling of HPLC with mass spectrometry for efficient isolation and identification. amazonaws.com

For instance, the analysis of a close analog, 2-(3-chlorophenyl)-N-(4-(pyrrolidin-1-yl)phenyl)acetamide, was performed using Liquid Chromatography-Mass Spectrometry (LCMS), which provided a retention time of 0.61 minutes and was detected at 215 nm. amazonaws.com Another example is the analysis of Acetamide, N-(4-iodophenyl)-, a structurally related compound, which can be achieved using a reversed-phase HPLC method with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring mass spectrometry compatibility, phosphoric acid is typically replaced with a volatile acid like formic acid. sielc.com

Table 1: Exemplary HPLC Conditions for Analogs of this compound

| Compound | Column | Mobile Phase | Detection | Retention Time (min) | Reference |

| 2-(3-chlorophenyl)-N-(4-(pyrrolidin-1-yl)phenyl)acetamide | Not Specified | Not Specified | 215 nm, ELSD, MS (ESI+) | 0.61 | amazonaws.com |

| Acetamide, N-(4-iodophenyl)- | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Not Specified | Not Specified | sielc.com |

| 2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide | Not Specified | Not Specified | 215 and 254 nm, MS (ESI+) | 0.73 | amazonaws.com |

Note: "Not Specified" indicates that the specific details were not available in the cited literature.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement in liquid chromatography, offering higher resolution, faster analysis times, and reduced solvent consumption compared to traditional HPLC. This is achieved by using columns packed with sub-2 µm particles, which requires instrumentation capable of handling higher backpressures. The principles of separation in UPLC are the same as in HPLC, and methods can often be transferred between the two platforms with appropriate adjustments.

For compounds like this compound, UPLC is particularly advantageous for high-throughput screening and purity determination where speed is essential. A UPLC-MS/MS method developed for the analysis of 75 phenethylamine (B48288) derivatives utilized a biphenyl (B1667301) column and a gradient elution with a mobile phase composed of 0.1% formic acid in water and acetonitrile, completing the separation in 13 minutes. nih.gov This demonstrates the power of UPLC for resolving complex mixtures of structurally related amines. The use of smaller particle columns, such as those with 3 µm particles, is also highlighted as an option for faster UPLC applications in the analysis of related acetamides. sielc.com

Table 2: UPLC Method Parameters for Structurally Related Compound Classes

| Analyte Class | Column | Mobile Phase | Gradient | Total Run Time (min) | Reference |

| Phenethylamine Derivatives | Biphenyl (2.6 µm, 100 Å, 100 x 3.0 mm) | A: 0.1% Formic Acid in Water, B: Acetonitrile | Gradient Elution | 13 | nih.gov |

| N-phenylacetamide Analogs | Columns with particle sizes ≤ 3 µm are suitable for fast UPLC | Acetonitrile, Water, Formic Acid (MS-compatible) | Gradient or Isocratic | Variable | sielc.com |

Flash Column Chromatography

Flash column chromatography is a preparative technique used for the purification of chemical compounds from mixtures. phenomenex.com It operates at a higher pressure than traditional gravity-fed column chromatography, which significantly reduces the purification time. phenomenex.com This method is a standard procedure in synthetic chemistry for isolating intermediates and final products in quantities ranging from milligrams to several grams. phenomenex.com

For the purification of this compound and its analogs, normal-phase flash chromatography using silica gel as the stationary phase is a common approach. The choice of eluent, typically a mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or acetone), is critical for achieving good separation. The optimal solvent system is usually determined by preliminary analysis using thin-layer chromatography (TLC). For very polar compounds that may not be well-retained on standard silica, alternative stationary phases such as amino-functionalized silica can be employed in a hydrophilic interaction liquid chromatography (HILIC) mode. biotage.com

In the synthesis of various substituted acetamides, flash chromatography on silica gel is frequently cited as the purification method. For instance, the purification of N-substituted-2-amino-4-arylthiazoles, which share the acetamide moiety, is achieved through condensation reactions followed by purification. nih.gov

Table 3: General Parameters for Flash Column Chromatography Purification

| Stationary Phase | Common Eluent Systems | Application | Reference |

| Silica Gel | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Purification of synthetic intermediates and final products | wfu.edu |

| Amino-functionalized Silica | Acetonitrile/Water | Purification of very polar, water-soluble compounds (HILIC mode) | biotage.com |

Biological Activities and Pharmacological Potential of N 4 Pyrrolidin 1 Yl Phenyl Acetamide Analogs

Neuropharmacological Investigations

The neuropharmacological properties of N-(4-(pyrrolidin-1-yl)phenyl)acetamide analogs are a primary focus of research, with studies encompassing anticonvulsant, antinociceptive, neuroprotective, and nootropic activities.

Anticonvulsant Activity Assessment in Animal Models

The anticonvulsant potential of this compound analogs has been evaluated in various preclinical models of epilepsy, including the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) screen, and the 6-Hz seizure model. These models represent different types of seizures and are crucial for determining the broad-spectrum anticonvulsant activity of new chemical entities.

The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is used to identify compounds that can raise the seizure threshold. nih.govnih.gov The 6-Hz seizure model is considered a model for therapy-resistant partial seizures. nih.gov

Studies on related N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which share structural similarities, have shown activity primarily in the MES test, with some compounds also demonstrating efficacy in the 6-Hz screen. nih.gov For instance, certain 3-(trifluoromethyl)anilide derivatives were found to be active in MES seizures. nih.gov The crucial role of the heterocyclic core, in this case, a pyrrolidine-2,5-dione, was highlighted in these studies for anticonvulsant activity. nih.gov

In a study of 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones, several compounds displayed significant anti-MES activity. nih.gov Notably, one compound from this series exhibited potent activity against both MES- and PTZ-induced seizures, with ED50 values of 23.7 mg/kg and 18.9 mg/kg, respectively. nih.gov This particular compound also showed a favorable protective index compared to established antiepileptic drugs like carbamazepine (B1668303) and valproate. nih.gov

Furthermore, research on phenylmethylenehydantoins has identified compounds with good anticonvulsant activity in the MES assay, with EDMES(2.5) values ranging from 28 to 90 mg/kg. scilit.com The structure-activity relationship (SAR) studies in this series indicated that alkyl, halogeno, trifluoromethyl, and alkoxyl substitutions on the phenyl ring were favorable for activity. scilit.com

| Compound Series | Animal Model | Key Findings | Reference |

|---|---|---|---|

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | MES, 6-Hz | Active in MES seizures, particularly 3-(trifluoromethyl)anilide derivatives. Some showed activity in the 6-Hz screen. | nih.gov |

| 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones | MES, scPTZ | Compound 4g showed potent activity with ED50 values of 23.7 mg/kg (MES) and 18.9 mg/kg (scPTZ). | nih.gov |

| Phenylmethylenehydantoins | MES | Alkyl, halogeno, trifluoromethyl, and alkoxyl substituted compounds exhibited good activity with EDMES(2.5) ranging from 28 to 90 mg/kg. | scilit.com |

Antinociceptive and Analgesic Properties

The investigation into the pain-relieving properties of this compound analogs has utilized various animal models of pain, including the formalin test, capsaicin-induced pain, and models of neuropathic pain. The formalin test is a valuable tool as it produces a biphasic pain response, with the early phase representing neurogenic pain and the late phase reflecting inflammatory pain. nih.gov

In studies of triazine derivatives, which can be considered structural analogs, compounds have demonstrated significant antinociceptive effects in the acetic acid-induced writhing test and the formalin test. nih.gov Some of these compounds were effective in both the acute and chronic phases of the formalin test, suggesting a broad mechanism of action against different pain modalities. nih.gov The capsaicin (B1668287) test is another model used to assess nociception, and it has been shown to be a sensitive method for evaluating neurokinin antagonists. nih.gov

While direct studies on this compound in these specific pain models are not extensively reported in the provided context, the general activity of related heterocyclic compounds suggests potential for this class of molecules in analgesia research. The ability of some compounds to control both acute and chronic or inflammatory pain highlights the potential for developing novel analgesics from these structural templates. nih.gov

Neuroprotective Effects of Pyrrolidine-Containing Structures

The pyrrolidine (B122466) ring is a key structural feature in many compounds exhibiting neuroprotective effects. nih.govnih.gov Research has shown that pyrrolidone derivatives, which are structurally related to this compound, possess neuroprotective properties, particularly in models of stroke and cognitive impairment. nih.gov

Novel pyrrolidine-2-one derivatives have been shown to be effective in treating behavioral and biochemical changes in scopolamine-induced cognitive impairment in mice, with effects comparable to the standard drug donepezil. nih.govresearchgate.net These compounds have demonstrated the ability to improve learning and memory, as well as modulate biochemical markers of oxidative stress and cholinergic function. nih.gov The neuroprotective effects of these compounds are often attributed to their ability to combat oxidative stress and inhibit acetylcholinesterase (AChE). nih.govresearchgate.net

The pyrrolidine scaffold is considered a versatile starting point for the design of new neuroprotective agents due to its ability to be functionalized in various ways, leading to compounds with diverse biological activities. nih.gov

Modulation of Central Nervous System (CNS) Activity by the Pyrrolidine Moiety

The pyrrolidine moiety plays a significant role in modulating the activity of compounds within the central nervous system. Its presence can influence a compound's ability to cross the blood-brain barrier and interact with various CNS targets. The pyrrolidine ring is a common feature in a wide range of CNS-active agents, including anticonvulsants, anxiolytics, and muscle relaxants. nih.gov

Furthermore, pyrovalerone analogs, which contain a pyrrolidine ring, are known to be potent monoamine uptake inhibitors, affecting the levels of key neurotransmitters like dopamine, serotonin, and norepinephrine (B1679862) in the synapse. nih.gov This modulation of neurotransmitter systems is a key mechanism through which many CNS-active drugs exert their effects. The size of the nitrogen-containing ring has been shown to be important, with the five-membered pyrrolidine ring often being optimal for potency at monoamine transporters compared to a six-membered piperidine (B6355638) ring. nih.gov

Nootropic Activity in Related Pyrrolidone Derivatives

The pyrrolidone (2-oxopyrrolidine) family of compounds, structurally related to the subject compound, has a long history of investigation for their nootropic effects, which refer to the enhancement of learning and memory. nih.gov Piracetam, the archetypal nootropic agent, is a pyrrolidone derivative. nih.gov These compounds are distinguished by their ability to improve cognitive function without causing other significant psychopharmacological effects like sedation or analgesia. nih.gov

The mechanisms underlying the nootropic actions of pyrrolidone derivatives are not fully understood and may vary between different compounds within the class. nih.gov However, their ability to positively influence cognitive processes has led to their exploration for treating conditions associated with cognitive deficits, such as mild cognitive impairment and Alzheimer's disease. nih.govnih.gov For instance, novel pyrrolidine-2-one derivatives have shown promise in ameliorating cognitive deficits in animal models of amnesia. nih.govresearchgate.net Additionally, pyroglutamic acid, a naturally occurring amino acid derivative with a pyrrolidone structure, is marketed as a nootropic dietary supplement. wikipedia.org

Anticancer and Anti-proliferative Studies

In addition to their neuropharmacological activities, this compound analogs and related compounds have been investigated for their potential as anticancer agents. The discovery of novel anticancer drugs is a critical area of research due to the prevalence of cancer and the challenges of drug resistance and adverse effects with current therapies. ijcce.ac.ir

Phenylacetamide derivatives have been identified as potential anticancer agents. nih.govmdpi.com For example, 2-(4-fluorophenyl)-N-phenylacetamide derivatives have demonstrated cytotoxic activity against various cancer cell lines, with some compounds showing notable effects against prostate carcinoma (PC3) cells. nih.gov The substitution pattern on the phenyl ring was found to influence the cytotoxic potency. nih.gov

Furthermore, diphenylamine-pyrrolidin-2-one-hydrazone derivatives have been synthesized and evaluated for their anticancer properties. nih.gov Several compounds in this series were identified as promising anticancer agents, exhibiting selectivity towards prostate cancer and melanoma cell lines with EC50 values in the micromolar range. nih.gov Some of these derivatives also showed potential as antimetastatic agents in a 'wound healing' assay. nih.gov

Thiazolidinone derivatives of N-phenyl-acetamide have also been synthesized and screened for their anti-proliferative activity. ijpsr.com Certain derivatives were found to have anti-proliferative effects against leukemic cell lines. ijpsr.com The pyrrolidine scaffold itself is present in various natural products with anticancer properties and is a key component in the design of new anticancer agents targeting various cellular pathways. unipa.itnih.gov

| Compound Series | Cancer Cell Lines | Key Findings | Reference |

|---|---|---|---|

| 2-(4-Fluorophenyl)-N-phenylacetamide derivatives | PC3 (prostate), MCF-7 (breast), HL-60 (leukemia) | Showed better cytotoxic activity toward the PC3 cell line. Nitro-substituted compounds were more potent. | nih.gov |

| Diphenylamine-pyrrolidin-2-one-hydrazone derivatives | MDA-MB-231 (breast), IGR39 (melanoma), Panc-1 (pancreatic), PPC-1 (prostate) | Most selective against PPC-1 and IGR39 cell lines with EC50 values in the range of 2.5–20.2 µM. | nih.gov |

| Thiazolidinone derivatives of N-phenyl-acetamide | CEM (leukemic) | Found to be anti-proliferative in nature at concentrations ranging from 75 to 250 μM. | ijpsr.com |

| Phenylacetamide Resveratrol Derivatives | MCF7 (breast), MDA-MB231 (breast), U937 (histiocytoma) | Most derivatives exerted antiproliferative effects. Derivative 2 was particularly active against breast cancer cell lines. | mdpi.com |

Antimicrobial and Antiviral Activity

Beyond their anticancer potential, the structural framework of this compound has been leveraged to develop agents with potent activity against a range of pathogenic microbes and viruses.

The rise of antibiotic-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the discovery of new antibacterial agents. Pyrrole (B145914) derivatives have shown considerable promise in this area. Various synthesized pyrrole-containing compounds have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Studies on pyrrole derivatives have reported notable activity against Staphylococcus aureus and Escherichia coli. scielo.org.mxnih.gov For example, certain pyrrole-2-carboxamide derivatives showed activity against S. aureus with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL. nih.gov Other research into pyrazole (B372694) derivatives, which are structurally related five-membered heterocycles, also revealed potent antibacterial action. Compounds were found to be highly effective against S. aureus and Bacillus subtilis (Gram-positive), with MIC values as low as 8 μg/ml. nih.gov Activity was also observed against Gram-negative bacteria like E. coli and Pseudomonas aeruginosa, although generally at higher concentrations, with MIC values typically in the range of 64 to 128 μg/ml. nih.gov

Fungal infections, particularly those caused by opportunistic pathogens like Candida albicans, can be life-threatening in immunocompromised individuals. The pyrrole scaffold is a key feature in a number of antifungal agents. Synthesized pyrrole derivatives have been shown to possess significant antifungal properties.

In various studies, novel pyrrole compounds demonstrated potent activity against C. albicans and Aspergillus niger. scielo.org.mxnih.gov One key finding highlighted a pyrrole derivative featuring a 4-hydroxyphenyl ring, which was highly active against C. albicans at a concentration of 100 μg/mL, showing potency comparable to the standard drug Clotrimazole. scielo.org.mx Fused pyrrole systems, such as pyrrolo[2,3-d]pyrimidines, have also yielded compounds with excellent inhibitory activity against C. albicans, with some derivatives exhibiting MICs as low as 4.0 μg/mL. researchgate.net

The N-phenylacetamide and related N-phenylbenzamide structures have served as a foundation for the development of novel antiviral agents. Research has led to the discovery of compounds with activity against a variety of viruses. For instance, a series of N-phenylbenzamide derivatives were identified as inhibitors of Enterovirus 71 (EV71), which can cause hand, foot, and mouth disease. One of the most active compounds, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, was effective against EV71 strains at low micromolar concentrations, with IC50 values ranging from 5.7 to 12 μM. nih.gov Furthermore, phenylalanine derivatives designed as inhibitors of the HIV-1 capsid protein (CA) have shown promising anti-HIV-1 activity, with some compounds displaying EC50 values in the low micromolar range. nih.gov These findings underscore the versatility of the N-phenylamide core structure in targeting viral proteins and inhibiting replication.

Antimicrobial Activity of Selected Analogs

| Compound/Analog Class | Pathogen | Activity Measurement | Result | Source |

| Pyrrole-2-carboxamide derivative | Staphylococcus aureus | MIC | 3.12-12.5 µg/mL | nih.gov |

| Pyrazole derivative | Staphylococcus aureus | MIC | 8 µg/mL | nih.gov |

| Pyrazole derivative | Escherichia coli | MIC | 64 µg/mL | nih.gov |

| Pyrrolo[2,3-d]pyrimidine derivative | Candida albicans | MIC | 4.0 µg/mL | researchgate.net |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | Enterovirus 71 (Antiviral) | IC50 | 5.7-12 µM | nih.gov |

Other Biological Activities

Beyond their primary pharmacological applications, analogs of this compound have been investigated for a variety of other biological effects. These studies have revealed potential therapeutic applications in areas related to oxidative stress, parasitic infections, and metabolic disorders. The following sections detail the research findings concerning the antioxidant, antileishmanial, and hypoglycemic properties of these related compounds.

Antioxidant Properties

The capacity of a chemical compound to counteract oxidative stress is a significant area of pharmacological research, as oxidative processes are implicated in numerous diseases, including neurodegenerative disorders and cancer. researchgate.net Several studies have explored the antioxidant potential of N-phenylacetamide derivatives and compounds containing a pyrrolidine moiety.

A series of N-(4-acetamidophenyl)-2-substituted phenoxy acetamide (B32628) and acetate (B1210297) derivatives were synthesized and evaluated for their antioxidant effects. researchgate.net In a DPPH (2,2'-diphenyl-1-picrylhydrazyl) radical scavenging assay, one of the synthesized acetamidophenyl 2-phenoxyacetate derivatives demonstrated significant free-radical scavenging activity, with an IC50 value of 11.97±0.48µM, which was comparable to the standard. researchgate.net Another study investigated new acetamide derivatives for their ability to scavenge the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical and to reduce reactive oxygen species (ROS) and nitric oxide (NO) production in macrophages. mdpi.comnih.gov

The antioxidant activity of chalcone (B49325) compounds bearing an N-arylacetamide group was also assessed using a DPPH radical scavenging method. researchgate.net The results, expressed as the percentage of inactivated DPPH, showed that the parent chalcones had higher antioxidant activity than their acetamide derivatives at the tested concentration. researchgate.net

Furthermore, research into pyrrolidin-2-one derivatives has identified compounds with notable antioxidant effects alongside other biological activities. researchgate.net For instance, compound EP-40, 1-[2-hydroxy-3-[4-[(2-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one, was found to have a significant antioxidant effect, which is believed to contribute to its antiarrhythmic properties. researchgate.net Similarly, metal complexes of (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide have demonstrated encouraging antioxidant activities in DPPH assays, with all tested complexes showing superior radical scavenging ability compared to the standard, ascorbic acid. nih.gov

Table 1: Antioxidant Activity of Selected Acetamide Derivatives

This table summarizes the antioxidant activity of various acetamide analogs from different studies.

| Compound Class/Name | Assay | Activity Metric | Result | Source |

| Acetamidophenyl 2-phenoxyacetate derivative | DPPH Scavenging | IC50 | 11.97 ± 0.48 µM | researchgate.net |

| Chalcone-acetamide derivatives (5a-h) | DPPH Scavenging | % Inhibition | 29.58 - 45.21% | researchgate.net |

| 1-[2-hydroxy-3-[4-[(2-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one (EP-40) | Not specified | Qualitative | Significant antioxidant effect | researchgate.net |

| Metal complexes of (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide | DPPH Scavenging | Qualitative | Superior to ascorbic acid | nih.gov |

Antileishmanial Activity

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the Leishmania genus. mdpi.com The search for new, effective, and less toxic treatments is a global health priority. mdpi.com Derivatives of N-phenylacetamide, particularly chalcone structures, have been a focus of this research.

A study on N-(4-((E)-3-arylacryloyl)phenyl)acetamide derivatives, which are a class of chalcones, evaluated their cytotoxicity against Leishmania (Viannia) panamensis promastigotes. scielo.brresearchgate.net These compounds were synthesized through Claisen-Schmidt condensation. scielo.brresearchgate.net The results indicated that substitutions on the aromatic rings of the chalcone structure are crucial for activity. scielo.brresearchgate.net Two of the synthesized compounds were found to be active against Leishmania, with one compound, in particular, warranting further investigation due to its favorable synthesis yield and activity profile. scielo.brresearchgate.net

In another study, a series of anthranyl phenylhydrazide derivatives were synthesized and tested against Leishmania amazonensis. mdpi.com Three compounds (1b, 1d, and 1g) demonstrated good activity against promastigotes, with IC50 values between 1 and 5 µM. mdpi.com Compound 1g, 2-amino-5-bromo-N′-(4-bromophenyl) benzohydrazide (B10538), was particularly potent with an IC50 of 1.3 µM. mdpi.com The study suggested that the presence of bromine atoms on both phenyl rings enhanced the antileishmanial activity. mdpi.com

Other research has focused on different scaffolds. For instance, two 4-nitro-1H-imidazolyl compounds showed promising selectivity against intracellular amastigotes of L. amazonensis, with EC50 values of 4.57 µM and 9.19 µM, respectively. nih.gov Additionally, a high-content screen identified pyrazolopyrrolidinone compounds as inhibitors of L. donovani growth, with EC50 values of 2.5 µM and 2.0 µM for two lead compounds against intracellular amastigotes and extracellular promastigotes, respectively. nih.gov

Table 2: Antileishmanial Activity of Selected N-Phenylacetamide Analogs and Other Derivatives

This table presents the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of various compounds against different Leishmania species.

| Compound | Target Species | Form | IC50 / EC50 (µM) | Source |

| 2-amino-5-bromo-N′-(4-bromophenyl) benzohydrazide (1g) | L. amazonensis | Promastigote | 1.3 | mdpi.com |

| 4-nitro-1H-imidazolyl compound 6 | L. amazonensis | Intracellular Amastigote | 4.57 | nih.gov |

| 4-nitro-1H-imidazolyl compound 7 | L. amazonensis | Intracellular Amastigote | 9.19 | nih.gov |

| Pyrazolopyrrolidinone (CMLD007431) | L. donovani | Intracellular Amastigote | 2.5 | nih.gov |

| Pyrazolopyrrolidinone (CMLD007427) | L. donovani | Extracellular Promastigote | 2.0 | nih.gov |

Hypoglycemic Activity of Related Derivatives

The management of blood glucose levels is fundamental in treating diabetes mellitus. Research has extended to various heterocyclic compounds and their derivatives to identify novel hypoglycemic agents.

One study focused on quinoxalinone derivatives, designing and synthesizing a series of new compounds to screen for hypoglycemic activity. frontiersin.org The effect of these derivatives on glucose production was examined in high-glucose-induced LO2 cells. frontiersin.org Several compounds, including 5i and 6b, significantly lowered glucose levels, with activity greater than the reference drug, pioglitazone. frontiersin.org The structure-activity relationship analysis revealed that the introduction of halogen atoms into the benzene (B151609) ring influenced the hypoglycemic effect, with a bromine substituent (compound 5i) showing the highest activity. frontiersin.org

Another area of investigation involves phthalimide (B116566) derivatives. researchgate.net A series of 3-(phthalimidoethyl)-4-substituted cinnamoyl substituted benzanilides were synthesized and screened for their in vitro DPP-IV inhibitory activity, a known mechanism for controlling blood glucose. researchgate.net The most potent compounds were then tested in vivo in diabetic rats, where they exhibited hypoglycemic effects. researchgate.net

Furthermore, novel 9-N-alkyltetrahydroberberine derivatives have been synthesized and evaluated for their ability to lower blood glucose. mdpi.com In a study using obese mice with impaired glucose tolerance, a 9-N-heptyltetrahydroberberine derivative administered for four weeks improved insulin (B600854) sensitivity and lowered fasting glucose levels. mdpi.com Another study on 9-N-n-alkyl berberine (B55584) derivatives found that compounds with shorter alkyl chains (C5) demonstrated a more pronounced hypoglycemic effect in an oral glucose tolerance test (OGTT) compared to those with longer chains (C12). mdpi.com These findings highlight that while not being direct acetamide analogs, related nitrogen-containing heterocyclic structures show significant potential for development as hypoglycemic agents.

Mechanistic Insights and Structure Activity Relationship Sar Investigations

Proposed Mechanisms of Action at the Molecular Level

While direct experimental studies on N-(4-(Pyrrolidin-1-yl)phenyl)acetamide are limited, its structural features suggest several plausible mechanisms of action, primarily centered on its interaction with ion channels and proteins.

The N-phenylacetamide core of the molecule is a common scaffold in known sodium channel blockers. nih.govacs.orgacs.org Voltage-gated sodium channels are crucial for the generation and propagation of action potentials in neurons. nih.govacs.orgacs.org Blockers of these channels can modulate neuronal excitability, a key mechanism in the action of various anesthetic, antiarrhythmic, and anticonvulsant drugs. The interaction is thought to occur within the channel pore, where the compound can physically obstruct the passage of sodium ions or stabilize the inactivated state of the channel, thereby reducing neuronal firing. The lipophilicity and the presence of an aromatic ring in such compounds are often important for their potency. acs.orgacs.org For phenylacetamide derivatives, a secondary amide linkage and an appropriately positioned phenyl ring in the amine portion can be beneficial for sodium channel blocking activity. acs.org

In addition to sodium channels, voltage-gated calcium channels (VGCCs) represent another potential target. The influx of calcium through these channels is a critical signaling event in various cell types, including neurons and muscle cells. The general structure of this compound shares some features with compounds known to interact with calcium channels. While specific data on its effect on Cav1.2 L-type channels is not available, the principle of ion channel modulation by small molecules supports this as a potential mechanism. Inhibition of calcium currents can lead to a variety of physiological effects, depending on the specific channel subtype and tissue.

The amide bond is a fundamental functional group in biochemistry, most notably forming the peptide bonds that link amino acids in proteins. nih.govnih.govyoutube.com Amide bonds are exceptionally stable due to resonance, which imparts a partial double-bond character to the C-N bond, resulting in a planar structure. nih.govyoutube.com This rigidity is crucial for defining the three-dimensional structure of proteins and their interactions. nih.gov In this compound, the amide bond serves as a key linker, holding the phenyl and acetyl groups in a specific spatial orientation. This defined geometry is critical for how the molecule fits into the binding pocket of a target protein. The amide group itself can also participate in hydrogen bonding, acting as both a hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen), further stabilizing its interaction with a protein target. nih.gov

The functional groups of this compound endow it with the capacity for various molecular interactions that are essential for its biological activity.

Hydrogen Bonding: The amide group is a prime site for hydrogen bonding. The nitrogen-bound hydrogen can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. nih.gov The nitrogen atom of the pyrrolidine (B122466) ring can also act as a hydrogen bond acceptor. These interactions are critical for the specific recognition and binding of the molecule to its biological target. scilit.com

Nucleophilic Substitution: The core structure involves an acetamide (B32628), which is a type of carboxylic acid derivative. These molecules can undergo nucleophilic acyl substitution reactions. uomustansiriyah.edu.iqlibretexts.org While amides are generally less reactive than acid chlorides or anhydrides, this reactivity can be relevant in certain biological contexts, potentially leading to covalent modification of a target protein, although this is less common for stable amides. The lone pair of electrons on the pyrrolidine nitrogen makes it nucleophilic, which could also play a role in its interactions.

Elucidation of Structure-Activity Relationships for this compound Analogs

Understanding how modifications to the chemical structure of this compound affect its biological activity is crucial for the design of more potent and selective compounds.

The pyrrolidine ring is a versatile scaffold in medicinal chemistry, valued for its three-dimensional structure and its ability to introduce stereochemical complexity. nih.govresearchgate.netnih.govmdpi.com Modifications to this ring can have a profound impact on the biological activity of the parent molecule. nih.govresearchgate.net

SAR studies on various classes of pyrrolidine-containing compounds have revealed several key principles:

Stereochemistry: The carbons of the pyrrolidine ring are chiral centers, meaning that different stereoisomers can have vastly different biological activities. The spatial orientation of substituents on the ring is critical for proper binding to enantioselective protein targets. researchgate.net

Substituents: The addition of various functional groups to the pyrrolidine ring can alter its physicochemical properties, such as lipophilicity, polarity, and basicity. These changes can affect the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity. nih.gov

For instance, in a series of pyrrolidine-constrained phenethylamines developed as DPP4 inhibitors, the replacement of a cyclohexene (B86901) ring with a pyrrolidine allowed for rapid optimization of potency through modifications of N-substituents, guided by protein co-crystal structures. nih.gov This highlights the utility of the pyrrolidine scaffold in fine-tuning the pharmacological properties of a lead compound.

The following table summarizes the impact of pyrrolidine ring modifications on the activity of various bioactive compounds, illustrating the principles that would likely apply to analogs of this compound.

| Compound Class | Modification on Pyrrolidine Ring | Impact on Biological Activity | Reference |

| Pyrrolidine Sulfonamides | Introduction of fluorophenyl substituents at position 3 | Offered better in vitro potency and efflux ratio profile. | nih.gov |

| Oxybenzyl Pyrrolidine Acids | cis-configuration of substituents at positions 3 and 4 | Preferred over the trans orientation for PPARα/γ functional activity. | researchgate.net |

| N-Boc Proline Amides | Removal of the Boc protective group | Influenced the inhibitory activity against α-amylase and α-glucosidase. | nih.gov |

| Phenethylamines | Replacement of a cyclohexene ring with a pyrrolidine | Enabled parallel chemistry and optimization of N-substituents, leading to a >400-fold improvement in potency as DPP4 inhibitors. | nih.gov |

Influence of Substituents on the Phenyl and Acetamide Moieties

The structure-activity relationship (SAR) of this compound is determined by the interplay of its three core components: the central phenyl ring, the acetamide group, and the pyrrolidine ring. While direct SAR studies on this exact compound are not extensively documented, analysis of related structures provides significant insights into how substitutions on these moieties could modulate its biological profile.

The Phenyl Ring: The phenyl ring acts as a central scaffold. Its substitution pattern is critical for activity in many N-phenylacetamide derivatives. Alterations to the phenyl ring, such as the introduction of electron-withdrawing or electron-donating groups, can influence the compound's electronic properties, hydrophobicity, and steric profile. In studies of related N-phenylacetamide scaffolds, such as those containing thiazole (B1198619) moieties, substitutions on the phenyl ring have been shown to significantly impact antibacterial activity.

The Acetamide Moiety: The N-acetamide group (-NHCOCH₃) is a classic pharmacophoric element, providing a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). Modifications to this group can drastically alter binding affinity. SAR studies on other scaffolds, such as pyrazolopyrimidines, have shown that N,N-disubstitution on the terminal acetamide can be a viable strategy to introduce chemical diversity without losing affinity for the target. nih.gov This indicates that the nitrogen of the acetamide in this compound could potentially be further substituted to fine-tune its properties.

The following table summarizes the potential impact of substitutions on the different moieties of this compound, based on findings from related compounds.

| Moiety | Type of Substitution | Potential Impact on Activity | Rationale from Analogous Compounds |

| Phenyl Ring | Electron-withdrawing groups (e.g., -Cl, -CF₃) | Modulation of electronic properties and binding interactions | Halogenated N-phenylacetamides show altered activity profiles in various studies. |

| Electron-donating groups (e.g., -OCH₃, -CH₃) | Can affect metabolism and target engagement. | Alkyl and alkoxy groups on phenyl rings are common modifications in SAR studies. | |

| Pyrrolidine Ring | Ring size modification (e.g., to piperidine) | Likely decrease in potency. | Studies on pyrovalerone analogs show a preference for the 5-membered ring. nih.gov |

| Substitution on the pyrrolidine ring | Potential to enhance affinity through additional interactions. | 4-substitution on the pyrrolidinone ring of levetiracetam (B1674943) analogs with hydrophobic groups improved potency. researchgate.net | |

| Acetamide Moiety | N-alkylation/N-arylation | May introduce steric hindrance or provide new interaction points. | N,N-disubstitution on the acetamide of other scaffolds has been successfully explored. nih.gov |

| Replacement of acetyl group (e.g., with larger acyl groups) | Could alter steric bulk and hydrogen bonding capacity. | The nature of the acyl group is a common point of modification in drug design. |

Conformational Effects on Inhibitory Potency and Biological Response

The three-dimensional conformation of this compound is a crucial determinant of its biological activity, governing how it fits into a target binding site. This conformation is influenced by the rotational freedom around several key bonds and the inherent geometry of its ring systems.

Acetamide Conformation: The acetamide linkage (-NH-C=O) is known to exist as a mixture of conformational isomers, or rotamers, due to restricted rotation around the C-N bond. researchgate.net In related N-phenylacetamide structures, two primary conformations are often observed: a cis and a trans form, referring to the relative orientation of the phenyl ring and the carbonyl group. Furthermore, theoretical calculations on similar acetamides have identified stable gauche and cis conformers, with their relative populations being sensitive to the solvent environment. nih.gov The energy barrier between these conformers can be significant, meaning that the molecule may preferentially adopt a specific shape in solution or within a protein's binding site. The biologically active conformation is the one that presents the key interacting groups in the optimal spatial arrangement for binding.

Identification of Key Pharmacophores for Target Engagement

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. While a specific pharmacophore model for this compound has not been published, a putative model can be constructed based on its functional groups, which are common in many biologically active molecules.

The key pharmacophoric features of this compound are likely to include:

Hydrogen Bond Acceptor: The carbonyl oxygen of the acetamide group is a strong hydrogen bond acceptor.

Hydrogen Bond Donor: The amide (N-H) group is a classic hydrogen bond donor.

Aromatic/Hydrophobic Region: The central phenyl ring provides a large, flat hydrophobic surface that can engage in aromatic (π-π stacking) or hydrophobic interactions with the target protein.

Hydrophobic/Aliphatic Region: The saturated pyrrolidine ring offers a non-polar, aliphatic feature for hydrophobic interactions. The nitrogen atom within this ring could also potentially act as a hydrogen bond acceptor, depending on the ionization state and the nature of the binding pocket.

These features and their spatial arrangement are critical for the molecule's interaction with its biological target. The distances and relative orientations between the hydrogen bond donor/acceptors and the hydrophobic centers would define the specific requirements for high-affinity binding.

The table below outlines the proposed key pharmacophoric features of this compound.

| Pharmacophoric Feature | Structural Component | Type of Interaction |

| Hydrogen Bond Acceptor | Acetamide Carbonyl (C=O) | Hydrogen Bond |

| Hydrogen Bond Donor | Acetamide Amine (N-H) | Hydrogen Bond |

| Aromatic/Hydrophobic Core | Phenyl Ring | π-π Stacking, Hydrophobic |

| Hydrophobic Pocket Filler | Pyrrolidine Ring | Hydrophobic, van der Waals |

| Potential H-Bond Acceptor | Pyrrolidine Nitrogen | Hydrogen Bond |

This hypothetical pharmacophore model serves as a foundational framework for designing future analogs and for virtual screening campaigns aimed at identifying other compounds that might interact with the same biological target.

Computational and in Silico Approaches in N 4 Pyrrolidin 1 Yl Phenyl Acetamide Research

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial in drug discovery for screening virtual libraries of compounds and understanding potential mechanisms of action by analyzing the interactions at a molecular level.

Molecular docking simulations are employed to predict how N-(4-(Pyrrolidin-1-yl)phenyl)acetamide might interact with various protein targets. The process involves placing a 3D model of the compound into the binding site of a receptor and evaluating the fit.

Estrogen Receptor alpha (ERα): As a key target in the treatment of the majority of breast cancers, ERα's binding pocket is a common subject for docking studies. researchgate.netnih.gov Simulations would analyze how this compound fits within the active site, which is lined with key amino acid residues such as Arg394, Glu353, Thr347, and Leu387. nih.govnih.gov The analysis would focus on identifying potential hydrogen bonds, hydrophobic interactions, and other non-covalent bonds between the ligand and these residues, which are critical for stabilizing the complex. nih.gov

Penicillin Binding Protein 2 (PBP2): PBPs are essential enzymes in the final stages of bacterial cell wall synthesis, making them a primary target for antibiotics. nih.gov Docking this compound into the active site of PBP2 from pathogens like Staphylococcus aureus could reveal its potential as an antibacterial agent. nih.gov Such simulations would identify interactions with the active site serine residue, which is crucial for the enzyme's catalytic activity. nih.gov Inhibition of this enzyme leads to defects in the bacterial cell wall and ultimately cell lysis. nih.gov

O-acetyl-serine-sulfhydrylase (OASS): This enzyme is a target in organisms like Entamoeba histolytica, the parasite responsible for amoebiasis. nih.gov Docking studies can help understand the binding mode of potential inhibitors. researchgate.net The simulation would place this compound into the OASS active site to predict its binding orientation and interactions with surrounding amino acid residues, providing a basis for its potential as an anti-amoebic agent. nih.gov

A critical output of molecular docking is the estimation of binding affinity, which predicts the strength of the interaction between the ligand and its target protein. This is calculated using scoring functions. nih.gov These functions evaluate the ligand's pose within the binding site and assign a score, typically in units of energy (e.g., kcal/mol). nih.gov

A lower, more negative binding energy score generally indicates a more stable and favorable protein-ligand complex, suggesting stronger binding. semanticscholar.org This quantitative evaluation allows researchers to rank different compounds based on their predicted potency. Consensus scoring, which uses multiple different scoring functions, can improve the reliability of these predictions. nih.gov

Table 1: Illustrative Molecular Docking Results

This table shows a hypothetical example of docking scores for this compound against various protein targets. Lower scores suggest higher predicted binding affinity.

| Target Protein | PDB ID | Scoring Function | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Estrogen Receptor α | 3ERT | MolDock Score | -165.5 | Arg394, Glu353, Thr347 |

| Penicillin Binding Protein 2 | 1VQQ | AutoDock Vina | -8.9 | SER 402, THR 600 |

| O-acetyl-serine-sulfhydrylase | 4IL5 | GLIDE-XP | -7.5 | TYR 65, SER 70 |

Quantum Mechanical Calculations and Electronic Structure Analysis

Quantum mechanical methods provide a detailed description of the electronic structure of a molecule, which governs its chemical properties and reactivity. These calculations are fundamental to understanding the intrinsic characteristics of this compound.

Density Functional Theory (DFT) and Hartree-Fock (HF) are two foundational ab initio methods used in computational chemistry. nih.govresearchgate.net DFT, particularly with hybrid functionals like B3LYP, is widely used for its balance of accuracy and computational efficiency in predicting molecular geometries, vibrational frequencies, and electronic properties. tandfonline.comespublisher.com The HF method, while often less accurate than modern DFT for many properties due to its simpler approximation of electron correlation, serves as a baseline for more advanced calculations. nih.govresearchgate.net These methods are used to perform geometric optimization, finding the lowest energy conformation of the molecule, which is essential for all subsequent calculations. tandfonline.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing a molecule's chemical reactivity. xisdxjxsu.asia

HOMO: Represents the ability of a molecule to donate an electron. Its energy level corresponds to the ionization potential.

LUMO: Represents the ability of a molecule to accept an electron. Its energy level is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.net A small energy gap indicates that a molecule is more chemically reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large HOMO-LUMO gap signifies high kinetic stability and low chemical reactivity. espublisher.com Analysis of the spatial distribution of these orbitals shows which parts of the molecule are involved in electron donation and acceptance. espublisher.comresearchgate.net

Table 2: Representative Frontier Orbital Energies

This table presents typical values for frontier orbital energies of an acetamide (B32628) derivative calculated using different quantum mechanical methods. The energy gap (ΔE) is a key indicator of chemical reactivity.

| Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| DFT/B3LYP/6-31G | -5.79 | -1.71 | 4.08 |

| HF/6-31G | -8.51 | 0.98 | 9.49 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. xisdxjxsu.asia It is an invaluable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. chemrxiv.org The MEP map uses a color scale to indicate different potential values:

Red/Yellow: Regions of negative electrostatic potential, which are electron-rich. These areas, typically found around electronegative atoms like oxygen and nitrogen, are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. xisdxjxsu.asiachemrxiv.org

Blue: Regions of positive electrostatic potential, which are electron-poor. These areas, often located around hydrogen atoms, are prone to nucleophilic attack. chemrxiv.org

Green: Regions of neutral or near-zero potential.

For this compound, an MEP map would likely show a significant negative potential around the carbonyl oxygen of the acetamide group, identifying it as a primary site for electrophilic interactions and hydrogen bonding. chemrxiv.org The analysis of MEP surfaces helps in understanding intermolecular interactions, such as those between a drug and its receptor binding site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key physicochemical properties, QSAR models can predict the activity of novel molecules, thereby prioritizing synthetic efforts.

The development of predictive QSAR models is a cornerstone of computational drug design. For classes of compounds structurally related to this compound, such as N-phenylacetamide and N-phenyl pyrrolidin-2-one derivatives, both 2D and 3D-QSAR models have been successfully established to predict their biological activities, for instance, as enzyme inhibitors. sigmaaldrich.comnih.govnih.gov

In a typical 2D-QSAR study, various molecular descriptors are calculated for a series of compounds, and statistical methods like Multiple Linear Regression (MLR) are used to build a model. For a series of 2-phenoxy-N-phenylacetamide derivatives studied as hypoxia-inducible factor-1 (HIF-1) inhibitors, a statistically significant 2D-QSAR model was developed. sigmaaldrich.com This model demonstrated a high correlation coefficient (r²) of 0.9469 and a robust cross-validated squared correlation coefficient (q²) of 0.8933, indicating its strong predictive power. sigmaaldrich.com

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), provide a more detailed, three-dimensional understanding of structure-activity relationships. For a series of N-phenyl pyrrolidin-2-ones designed as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors, a predictive CoMFA model was established. nih.gov This model yielded a high conventional correlation coefficient (r²) of 0.980 and a cross-validated coefficient (q²) of 0.518, allowing for the reasonable explanation of substituent effects on inhibitory activity. nih.gov Such models are crucial for predicting the potency of new, unsynthesized analogs of this compound.

Table 1: Statistical Parameters of Predictive QSAR Models for Structurally Related Compounds

| Model Type | Compound Class | Target | r² | q² | Predictive_r² | Reference |

|---|---|---|---|---|---|---|

| 2D-QSAR (MLR) | 2-phenoxy-N-phenylacetamide derivatives | HIF-1 Inhibitors | 0.9469 | 0.8933 | 0.7128 | sigmaaldrich.com |

| 3D-QSAR (CoMFA) | N-phenyl pyrrolidin-2-ones | PPO Inhibitors | 0.980 | 0.518 | Not Reported | nih.gov |

A key outcome of QSAR studies is the identification of specific physicochemical parameters that influence a compound's biological activity. These descriptors can be steric, electronic, hydrophobic, or topological in nature.

For 3D-QSAR models like CoMFA, the results are often visualized as contour maps. These maps highlight regions in 3D space where modifications to the molecule are likely to enhance or diminish activity. For N-phenyl pyrrolidin-2-one PPO inhibitors, the CoMFA model indicated that the steric and electrostatic fields around the molecule were critical for its interaction with the target enzyme. nih.gov These findings guide chemists in deciding where to add or modify functional groups on the this compound scaffold to improve its biological profile.

Table 2: Key Physicochemical Descriptors in QSAR Models for Related Acetamides

| Descriptor | Descriptor Type | Importance in Model | Compound Class Reference |

|---|---|---|---|

| SssNHE-index | Electronic / Topological | Correlates with HIF-1 inhibitory activity. sigmaaldrich.com | 2-phenoxy-N-phenylacetamide derivatives |

| slogp | Hydrophobic | Significant factor for biological activity. sigmaaldrich.com | 2-phenoxy-N-phenylacetamide derivatives |

| T_O_N_1 | Topological | Contributes to the predictive power of the QSAR model. sigmaaldrich.com | 2-phenoxy-N-phenylacetamide derivatives |

| T_2_Cl_1 | Topological | Important for explaining variance in activity. sigmaaldrich.com | 2-phenoxy-N-phenylacetamide derivatives |

| Steric Fields | 3D (CoMFA) | Defines favorable/unfavorable regions for bulky groups. nih.gov | N-phenyl pyrrolidin-2-ones |

| Electrostatic Fields | 3D (CoMFA) | Indicates regions where positive/negative charges enhance activity. nih.gov | N-phenyl pyrrolidin-2-ones |

In Silico Drug Design and Lead Optimization

In silico drug design uses computational methods to identify and refine potential drug candidates. This process often begins with a "hit" compound, which can be discovered through screening or from existing knowledge. For a molecule like this compound, computational tools can be used to optimize it into a "lead" compound with improved potency and better drug-like properties.

The process involves several computational strategies. Molecular docking, for example, can predict how this compound and its designed analogs bind to a specific biological target, such as a kinase or enzyme. nih.govnih.gov By visualizing these binding poses, researchers can identify key interactions, like hydrogen bonds and hydrophobic contacts, that are essential for activity. This knowledge is then used to design new derivatives with modifications that enhance these interactions.

Lead optimization is an iterative process of designing, synthesizing, and testing new analogs to improve upon a lead compound. In silico methods are critical in this phase for predicting the properties of designed molecules before they are synthesized, saving time and resources. For instance, in the development of kinase inhibitors, computational approaches have been used to guide the optimization of lead compounds, resulting in molecules with enhanced selectivity and better pharmacokinetic profiles. researchgate.netosti.gov This process might involve modifying the pyrrolidine (B122466) ring, the phenyl group, or the acetamide linker of this compound to improve target affinity and metabolic stability. Computational tools can predict how these changes will affect the molecule's absorption, distribution, metabolism, and excretion (ADME) properties, guiding the design of compounds with a higher probability of success in later stages of drug development. nih.gov

Pharmacokinetic and Pharmacodynamic Profiling Adme Tox for N 4 Pyrrolidin 1 Yl Phenyl Acetamide Derivatives